molecular formula C8H6BrClF3N B13090510 5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline

5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13090510
M. Wt: 288.49 g/mol
InChI Key: RVJRTYXILJBOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound characterized by the presence of bromine, chlorine, and trifluoroethyl groups attached to an aniline base structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline derivatives.

    Bromination: The aniline derivative undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or thionyl chloride.

    Trifluoroethylation: The final step involves the introduction of the trifluoroethyl group. This can be achieved using 2,2,2-trifluoroethylamine under basic conditions, often in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Coupling Reactions: The aniline moiety allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted anilines.

    Oxidation: Production of nitroso or nitro derivatives.

    Reduction: Formation of amines or other reduced nitrogen compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

The compound is studied for its potential biological activities. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. The trifluoroethyl group is known to enhance metabolic stability and bioavailability, which are desirable traits in drug candidates.

Industry

Industrially, the compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, while the halogen atoms may participate in halogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloroaniline: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.

    2-Chloro-N-(2,2,2-trifluoroethyl)aniline:

    5-Bromo-2-chloro-N-methylaniline: Substitutes the trifluoroethyl group with a methyl group, altering its pharmacokinetic properties.

Uniqueness

5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline is unique due to the combination of bromine, chlorine, and trifluoroethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H6BrClF3N

Molecular Weight

288.49 g/mol

IUPAC Name

5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6BrClF3N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

RVJRTYXILJBOCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)NCC(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.